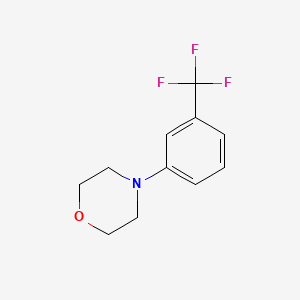

4-(3-(Trifluoromethyl)phenyl)morpholine

Description

4-(3-(Trifluoromethyl)phenyl)morpholine: is an organic compound that features a morpholine ring substituted with a trifluoromethyl group on the phenyl ring

Properties

IUPAC Name |

4-[3-(trifluoromethyl)phenyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO/c12-11(13,14)9-2-1-3-10(8-9)15-4-6-16-7-5-15/h1-3,8H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLQOPCLNNFYOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=CC(=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00572611 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189065-49-4 | |

| Record name | 4-[3-(Trifluoromethyl)phenyl]morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00572611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-(Trifluoromethyl)phenyl)morpholine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3-(trifluoromethyl)aniline and morpholine.

Reaction: The 3-(trifluoromethyl)aniline undergoes a nucleophilic aromatic substitution reaction with morpholine in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

Conditions: The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-(3-(Trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the morpholine ring.

Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the phenyl ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Electrophilic reagents like bromine or chlorinating agents.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of secondary amines.

Substitution: Introduction of halogen atoms or other electrophilic groups on the phenyl ring.

Scientific Research Applications

Antimicrobial and Anticancer Properties

Preliminary studies suggest that 4-(3-(Trifluoromethyl)phenyl)morpholine exhibits potential antimicrobial and anticancer activities. Its mechanism may involve interactions with specific enzymes or receptors, modulating their activity and affecting biological pathways. Research indicates that compounds with similar structures have shown promise in treating various cancers, highlighting the need for further investigation into this compound's therapeutic potential.

Pain Management

Research into morpholine derivatives has demonstrated their antinociceptive effects, which are crucial for pain management. For instance, derivatives of morpholine have been tested for their ability to alleviate pain in animal models, showing significant efficacy in behavioral tests such as the hot plate test and the writhing test. These findings suggest that this compound could be developed as a novel analgesic agent .

Building Block in Organic Synthesis

The presence of the morpholine ring makes this compound a valuable building block for organic synthesis. Its unique structure allows for various functionalization reactions, facilitating the development of more complex molecules. This versatility is particularly beneficial in creating pharmaceuticals and functional materials.

Reactivity Studies

Interaction studies using molecular docking and binding assays are essential to understand how this compound interacts with biological targets. These studies provide insights into optimizing its efficacy as a therapeutic agent by exploring its binding affinity to specific receptors or enzymes.

Comparative Analysis with Related Compounds

To highlight the uniqueness of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 4-(Trifluoromethyl)phenyl)morpholine | Contains a trifluoromethyl group on a phenyl ring | Lacks additional functional groups |

| 4-(3-Fluoro-phenyl)morpholine | Fluoro group instead of trifluoromethyl | Different electronic properties due to fluorine |

| 4-(2-(Trifluoromethyl)phenyl)morpholine | Trifluoromethyl group at a different position | Variation in steric hindrance affecting reactivity |

This table illustrates how the trifluoromethyl group significantly influences the compound's electronic characteristics, enhancing its binding affinity to biological targets compared to its analogs.

Case Studies and Research Findings

Several studies have investigated the biological activities of morpholine derivatives, including those containing trifluoromethyl groups:

- Antinociceptive Activity : A study examined various morpholine derivatives for their pain-relieving effects using established behavioral tests in mice. Results indicated that these compounds could effectively reduce pain without affecting motor coordination, suggesting their potential as safe analgesics .

- Antimicrobial Activity : Other research has focused on the antimicrobial properties of similar compounds, demonstrating effectiveness against various bacterial strains, which could pave the way for new antibiotic therapies.

Mechanism of Action

The mechanism of action of 4-(3-(Trifluoromethyl)phenyl)morpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its target sites. Once inside the cell, it can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

4-(Trifluoromethyl)phenylmorpholine: Lacks the additional substitution on the phenyl ring.

3-(Trifluoromethyl)phenylmorpholine: Similar structure but with the trifluoromethyl group in a different position.

4-(3-(Trifluoromethyl)phenyl)piperidine: Contains a piperidine ring instead of a morpholine ring.

Uniqueness: 4-(3-(Trifluoromethyl)phenyl)morpholine is unique due to the presence of both the morpholine ring and the trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these features makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and industrial chemicals.

Biological Activity

4-(3-(Trifluoromethyl)phenyl)morpholine, a compound featuring a morpholine ring substituted with a trifluoromethyl group on the phenyl moiety, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and reviews.

Structure and Composition

- Molecular Formula : CHFN\O

- Molecular Weight : 231.218 g/mol

- Key Functional Groups : Morpholine ring, trifluoromethyl group

Spectroscopic Data

| Spectroscopic Technique | Observations |

|---|---|

| 1H NMR (300 MHz) | δ 7.39-7.33 (m, 1H), 3.91-3.88 (m, 4H) |

| 13C NMR (100 MHz) | δ 151.4, 129.6, 118.4 |

| Mass Spectrometry | m/z: 231 [M]+ |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study focusing on dual inhibitors of bacterial topoisomerases, compounds similar to this morpholine derivative showed potent antibacterial effects against multidrug-resistant strains of Staphylococcus aureus and Klebsiella pneumoniae, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL for Gram-positive bacteria and between 1 to 4 μg/mL for Gram-negative bacteria .

The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, which is crucial for its interaction with bacterial enzymes. This modification allows for improved binding affinity to target proteins, such as DNA gyrase and topoisomerase IV, leading to effective inhibition of bacterial growth .

CNS Activity

Morpholine derivatives have been explored for their potential central nervous system (CNS) activities. The presence of the morpholine ring has been associated with modulation of various receptors, including cannabinoid receptors and sigma receptors, which are implicated in several neurological disorders . The introduction of the trifluoromethyl group may also influence the pharmacokinetic properties of these compounds, enhancing their therapeutic profiles.

Study on Trifluoromethyl-Containing Drugs

A comprehensive review highlighted the role of trifluoromethyl groups in enhancing drug efficacy. The inclusion of this group has been shown to significantly improve the potency of compounds targeting serotonin uptake and reverse transcriptase inhibition . This underscores the importance of structural modifications in drug design.

Morpholine in Drug Discovery

Morpholine-containing compounds have been pivotal in drug discovery due to their ability to act as hydrogen bond acceptors and their favorable interactions with biological targets. Research indicates that modifying the substituents on the morpholine ring can lead to variations in biological activity, making it a versatile scaffold in medicinal chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.